Ethylene-d4 glycol

Catalog No.
S778878
CAS No.
2219-51-4
M.F
C2H6O2
M. Wt
80.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene-d4 glycol

CAS Number

2219-51-4

Product Name

Ethylene-d4 glycol

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-diol

Molecular Formula

C2H6O2

Molecular Weight

80.12 g/mol

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2

InChI Key

LYCAIKOWRPUZTN-LNLMKGTHSA-N

SMILES

C(CO)O

Synonyms

1,2-Ethane-1,1,2,2-d4-diol; 1,2-Ethane-d4-diol

Canonical SMILES

C(CO)CO

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])O)O

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Ethylene-d4 glycol serves as a deuterated NMR solvent []. This means it contains four deuterium atoms (D) replacing the usual hydrogen (H) atoms in its structure. These deuterium atoms possess a spin of 1, which is different from the spin of 1/2 for hydrogen. This difference in spin properties offers several advantages:

  • Reduced signal interference: Hydrogen atoms in the solvent molecules can overlap with signals from the sample being analyzed in NMR spectroscopy. Deuterium, with its different spin, produces minimal to no interference, leading to cleaner and more accurate spectra [].
  • Lock signal: The deuterium lock signal helps maintain a stable magnetic field during NMR experiments, ensuring reproducible and reliable results [].

These features make ethylene-d4 glycol a preferred solvent for various NMR applications, including:

  • Structural analysis of organic molecules: Identifying and characterizing the functional groups and overall structure of organic compounds [].
  • Protein and biomolecule analysis: Studying the structure and dynamics of proteins, peptides, and other biomolecules [].
  • Drug discovery and development: Characterizing the binding interactions between drug candidates and their targets [].

Synthesis of Deuterated Compounds:

Ethylene-d4 glycol can serve as a starting material for the synthesis of other deuterated compounds []. These compounds are valuable in various research fields, including:

  • Metabolic studies: Deuterium-labeled molecules can be used to trace metabolic pathways within living organisms, providing insights into cellular processes [].
  • Mechanism studies: Studying the mechanisms of chemical reactions by incorporating deuterium into specific positions of molecules [].
  • Drug development: Deuterated drugs can be used to improve the pharmacokinetic properties of existing drugs, such as extending their half-life in the body [].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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